molecular formula C12H21N2O4PS B14352027 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate CAS No. 90339-00-7

2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate

Cat. No.: B14352027
CAS No.: 90339-00-7
M. Wt: 320.35 g/mol
InChI Key: MSVMNAANPMRDLO-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a tert-butylsulfanyl group attached to the pyrimidine ring and a diethyl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate typically involves the reaction of a pyrimidine derivative with tert-butylthiol and diethyl phosphorochloridate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The diethyl phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivative and phosphoric acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various pyrimidine derivatives depending on the nucleophile used.

    Hydrolysis: Pyrimidine derivative and phosphoric acid.

Scientific Research Applications

2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylsulfanyl)pyrimidin-5-yl ethyl isopropyl phosphate
  • 2-(tert-Butylsulfanyl)pyrimidin-5-yl methyl phosphate
  • 2-(tert-Butylsulfanyl)pyrimidin-5-yl phenyl phosphate

Uniqueness

2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and lipophilicity, while the diethyl phosphate group provides versatility in chemical reactions.

Properties

CAS No.

90339-00-7

Molecular Formula

C12H21N2O4PS

Molecular Weight

320.35 g/mol

IUPAC Name

(2-tert-butylsulfanylpyrimidin-5-yl) diethyl phosphate

InChI

InChI=1S/C12H21N2O4PS/c1-6-16-19(15,17-7-2)18-10-8-13-11(14-9-10)20-12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

MSVMNAANPMRDLO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CN=C(N=C1)SC(C)(C)C

Origin of Product

United States

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